Ethyl 2,5-dichlorobenzoylformate
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Overview
Description
Ethyl 2,5-dichlorobenzoylformate is a chemical compound with the molecular formula C10H8Cl2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C(=O)c1cc(Cl)ccc1Cl
. This indicates that the molecule consists of an ester group (OC(=O)) attached to a dichlorobenzene ring.
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 247.07 g/mol .
Scientific Research Applications
1. Biomimetic Oxygen Activation and Electron Transfer
- Research indicates that compounds like 2,5-diformylfuran (DFF), derived from similar chemicals, can be used in biomimetic systems for oxidation processes. These processes are significant in the synthesis of useful compounds, highlighting the potential of Ethyl 2,5-dichlorobenzoylformate in similar applications (Xu et al., 2020).
2. Formation of Thiophene S,N-ylides
- Studies have shown the utility of related chemicals in forming thiophene S,N-ylides, indicating possible applications of this compound in similar chemical reactions (Meth–Cohn & Vuuren, 1984).
3. Synthesis of Novel Compounds
- Research on the synthesis of different ethyl esters, including those with complex structures, suggests potential pathways for synthesizing novel compounds using this compound (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
4. Biotransformation and Aerobic Degradation
- Research involving the aerobic degradation of compounds like DDT suggests a potential role for this compound in similar biotransformation processes (Nadeau et al., 1994).
5. Catalysis in Organic Chemistry
- Studies demonstrate the use of related compounds in catalysis, particularly in organic synthesis, suggesting applications for this compound in catalytic processes (Zhu, Lan, & Kwon, 2003).
6. Enzymatic Synthesis of Biobased Polyesters
- Research involving the enzymatic polymerization of related compounds indicates the potential of this compound in the synthesis of biobased polyesters (Jiang et al., 2014).
7. Synthesis of Value-Added Chemicals
- Studies on the conversion of polyols to value-added chemicals, such as HMF and its derivatives, suggest possible applications for this compound in similar transformations (Ma et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSHRVGVNBTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282853 |
Source
|
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-22-5 |
Source
|
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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